molecular formula C7H17N B1370414 Methyl(3-methylpentyl)amine

Methyl(3-methylpentyl)amine

Cat. No.: B1370414
M. Wt: 115.22 g/mol
InChI Key: UAFBKINKAAHIFX-UHFFFAOYSA-N
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Description

Methyl(3-methylpentyl)amine (IUPAC name: $ N $-methyl-3-methylpentan-1-amine $) is a branched primary amine with the molecular formula C₇H₁₇N (molecular weight: 115.22 g/mol).

Properties

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

N,3-dimethylpentan-1-amine

InChI

InChI=1S/C7H17N/c1-4-7(2)5-6-8-3/h7-8H,4-6H2,1-3H3

InChI Key

UAFBKINKAAHIFX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCNC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Methyl(3-methylpentyl)amine with structurally related amines based on molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Branching Position
This compound C₇H₁₇N 115.22 Not reported Not reported 3-methyl on pentyl
Diisopentylamine C₁₀H₂₃N 157.30 121–122 (13.3 kPa) 0.77 3-methyl on butyl
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Not reported Not reported 2-methyl on propyl
(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine C₁₁H₁₉NO 181.28 Not reported Not reported 3-methyl on butyl

Key Observations :

  • Branching Impact : Increased branching (e.g., 3-methylpentyl vs. 2-methylpropyl) reduces intermolecular forces, lowering boiling points compared to linear analogs. Diisopentylamine’s higher molecular weight and dual branching result in a moderate boiling point under reduced pressure .
  • Hydrophobicity : Bulky alkyl groups enhance lipid solubility, which may influence pharmacokinetic behavior, as seen in analogs like 1,3-dimethylamylamine (1,3-DMAA), a stimulant with high bioavailability .

Pharmacokinetic and Toxicological Profiles

While direct data on this compound is scarce, insights can be drawn from analogs:

  • 1,3-DMAA : A branched amine with stimulant properties, 1,3-DMAA exhibits rapid absorption (Tmax: 1.5–2.5 hours) and hepatic metabolism, but raises safety concerns due to cardiovascular toxicity at high doses .
  • Safety Precautions: Similar amines (e.g., Methyl(2-methylpropyl)amine) require handling precautions due to skin/eye irritation, as noted in safety data sheets .

Toxicity Trends :

  • Larger alkyl groups may delay metabolic clearance, increasing half-life .

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